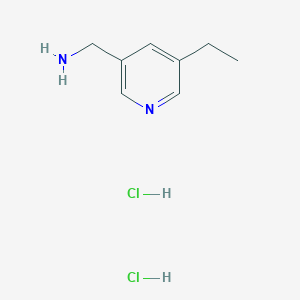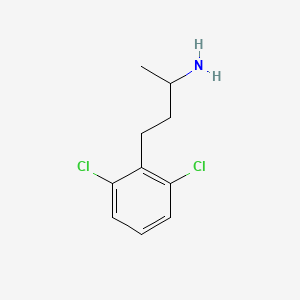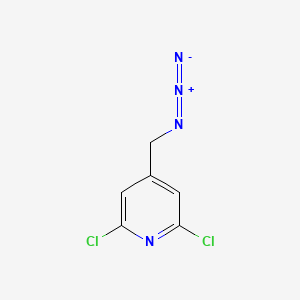![molecular formula C13H22FNO3 B13513895 tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]ethyl}carbamate is a synthetic organic compound with a complex bicyclic structure
Métodos De Preparación
The synthesis of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is typically formed through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic system.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{2-[1-(methyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-butyl N-{2-[1-(chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
The uniqueness of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate lies in its specific substitution pattern and the presence of the fluoromethyl group, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H22FNO3 |
|---|---|
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H22FNO3/c1-11(2,3)18-10(16)15-5-4-12-6-13(7-12,8-14)17-9-12/h4-9H2,1-3H3,(H,15,16) |
Clave InChI |
KMMSTYNMYKFFJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC12CC(C1)(OC2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


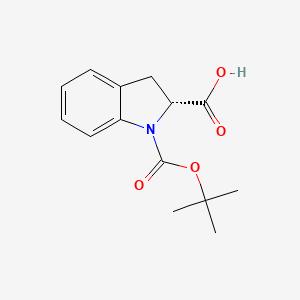
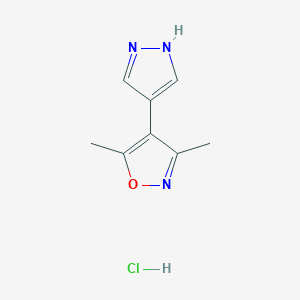
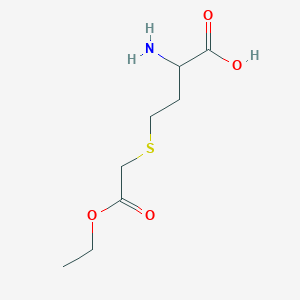
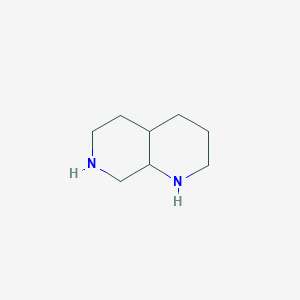
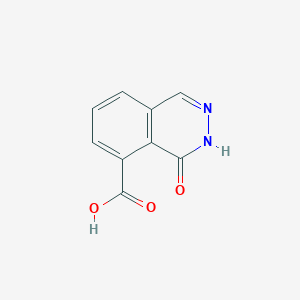
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
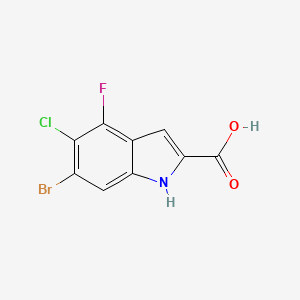
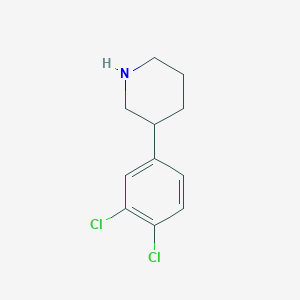

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)

